molecular formula C9H7NO4 B3007898 4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid CAS No. 1571068-94-4

4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid

Cat. No.: B3007898
CAS No.: 1571068-94-4
M. Wt: 193.158
InChI Key: NFCWPTPOMUNBPC-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid is a heterocyclic compound featuring a benzoxazole core, which consists of a fused benzene and oxazole ring system. The oxazole ring contains both oxygen and nitrogen atoms, contributing to its electronic and steric properties. Key functional groups include a hydroxyl (-OH) substituent at position 4, a methyl (-CH₃) group at position 2, and a carboxylic acid (-COOH) at position 4.

Properties

IUPAC Name

4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-4-10-8-6(11)2-5(9(12)13)3-7(8)14-4/h2-3,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCWPTPOMUNBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2O1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminophenol with methyl 2-bromoacetate, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of 4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-oxo-2-methylbenzoxazole-6-carboxylic Acid, while reduction of the carboxylic acid group may produce 4-hydroxy-2-methylbenzoxazole-6-methanol.

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-2-methylbenzoxazole-6-carboxylic acid is characterized by its unique molecular structure, which includes a hydroxyl group, a carboxylic acid group, and a benzoxazole ring. Its molecular formula is C9H7NO4C_9H_7NO_4, with a molar mass of approximately 193.16 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activities.

Chemistry

In the realm of organic chemistry, 4-hydroxy-2-methylbenzoxazole-6-carboxylic acid serves as a vital building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution : Electrophilic aromatic substitution can occur on the benzene ring.

Biology

Research has identified significant biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of 4-hydroxy-2-methylbenzoxazole-6-carboxylic acid exhibit antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate immune responses, making it a candidate for treating inflammatory diseases.

Medicine

Ongoing research explores the potential of 4-hydroxy-2-methylbenzoxazole-6-carboxylic acid as a therapeutic agent:

  • Drug Development : Its structural features make it suitable for developing new pharmaceuticals targeting specific enzymes or pathways involved in disease processes. For instance, it has been investigated as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .

Industry

The compound finds applications in industrial settings:

  • Dyes and Pigments : Due to its chemical properties, it is utilized in the production of dyes and pigments.
  • Chemical Synthesis : It serves as an intermediate in synthesizing other industrial chemicals.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-hydroxy-2-methylbenzoxazole-6-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: PARP Inhibition

Research highlighted in Cancer Research indicated that 4-hydroxy-2-methylbenzoxazole-6-carboxylic acid derivatives could enhance the effectiveness of cytotoxic drugs when used as PARP inhibitors. This suggests potential applications in cancer therapy, particularly in combination treatments .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzoxazole vs. Benzothiazole: 4-Methoxy-2-methylbenzothiazole-6-carboxylic Acid (CAS 739365-26-5) replaces the oxygen atom in benzoxazole with sulfur, forming a benzothiazole core. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen increase lipophilicity (LogP = 2.31) and alter electronic distribution .
  • Benzoxazole vs. Benzoxazine :

    • 6-(Ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid (CAS 866050-99-9) features a partially saturated benzoxazine ring with sulfonyl groups. The reduced aromaticity and bulky sulfonyl substituents decrease planarity, affecting binding interactions in biological systems .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP Key Functional Groups
4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid C₁₀H₉NO₄ 207.18 (calc.) ~1.8* -OH, -CH₃, -COOH
4-Methoxy-2-methylbenzothiazole-6-carboxylic Acid C₁₀H₉NO₃S 223.25 2.31 -OCH₃, -CH₃, -COOH
2-Chloro-6-methylpyrimidine-4-carboxylic Acid C₆H₅ClN₂O₂ 188.57 1.02 -Cl, -CH₃, -COOH
4-Hydroxybenzoic Acid C₇H₆O₃ 138.12 1.58 -OH, -COOH

*Estimated based on benzoxazole analogs.

Key Observations :

  • The target compound’s lower LogP (~1.8) compared to benzothiazole derivatives (LogP = 2.31) suggests reduced lipophilicity, likely due to the oxygenated benzoxazole core .
  • The carboxylic acid group enhances water solubility but decreases membrane permeability. This contrasts with methoxy or sulfonyl groups in analogs, which balance polarity and lipophilicity .

Biological Activity

Overview

4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid (HMBA) is a benzoxazole derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This compound has garnered attention due to its potential therapeutic applications and its unique chemical structure, which contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C₉H₇N₁O₄
  • Molecular Weight : 193.16 g/mol
  • Structure : The compound features a hydroxyl group, a carboxylic acid group, and a methyl group on the benzoxazole ring, which are crucial for its biological activity.

The biological activity of HMBA is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : HMBA may inhibit bacterial cell wall synthesis or interfere with essential metabolic processes, impacting the growth of pathogenic microorganisms.
  • Anticancer Activity : Research indicates that HMBA can induce cytotoxic effects on cancer cell lines by potentially interacting with metal ions like Cu²⁺, which enhances its cytotoxicity . The mechanism may involve DNA binding mediated by metal complexes formed with HMBA.

Antimicrobial Activity

The antimicrobial efficacy of HMBA has been demonstrated against various bacterial strains. In laboratory studies, it has shown significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A series of studies have evaluated the anticancer potential of HMBA through in vitro assays:

CompoundCell LineIC50 (μM)
HMBAMCF-7 (Breast Cancer)72 ± 5
HMBAA549 (Lung Cancer)17 ± 2
UK-1MCF-731 ± 5
UK-1 + Cu²⁺MCF-74.6 ± 0.6

These results indicate that while HMBA exhibits cytotoxicity, its effectiveness is enhanced in the presence of metal ions like Cu²⁺, suggesting a synergistic effect that could be exploited in therapeutic applications .

Study on Metal Ion Interaction

In a study exploring the interaction between HMBA and transition metal ions, it was found that the presence of Cu²⁺ significantly increased the cytotoxicity of HMBA against MCF-7 cells. This suggests that metal ion coordination plays a crucial role in enhancing the anticancer properties of this compound. The study concluded that the formation of metal complexes could be a key factor in the mechanism of action for HMBA .

Synthesis and Structural Analysis

The synthesis of HMBA typically involves cyclization reactions starting from 2-aminophenol and methyl 2-bromoacetate. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound. These methods are essential for ensuring that the biological assays are conducted with high-quality samples.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid, and what challenges are associated with its purification?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzoic acid precursors. For example, analogs like 4-methoxy-2-methylbenzo[d]thiazole-6-carboxylic acid are synthesized via coupling reactions under inert atmospheres, followed by acid-catalyzed cyclization . Key challenges include managing competing side reactions (e.g., ester hydrolysis) and isolating the product from polar byproducts. Purification often requires gradient elution HPLC with C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to resolve hydroxylated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming substituent positions. The hydroxyl proton at position 4 typically appears as a broad singlet (δ 10–12 ppm), while the methyl group on the benzoxazole ring resonates near δ 2.5 ppm .
  • FT-IR : A strong absorption band at ~3200 cm1^{-1} (O–H stretch) and 1680–1700 cm1^{-1} (carboxylic acid C=O) confirms functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between molecular ion peaks ([M+H]+^+) and fragmentation patterns, particularly loss of CO2_2 from the carboxylic acid group .

Q. What are the best practices for assessing the purity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities (<1% area).
  • Melting Point Analysis : Sharp melting points (e.g., 69–70°C for structural analogs) indicate purity .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, solubility)?

  • Methodological Answer :

  • Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using ACD/Labs Percepta or Gaussian). Discrepancies >0.5 ppm may indicate tautomerism or solvent effects .
  • Solubility Analysis : Use Hansen solubility parameters to reconcile differences between predicted (e.g., logP ~2.3) and observed solubility in polar aprotic solvents like DMSO .
  • Cross-Referencing : Apply multiple computational models (e.g., COSMO-RS for solubility, molecular dynamics for conformational analysis) to identify systematic errors .

Q. What strategies optimize the yield of 4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Monitoring : Use in-situ FT-IR to track intermediate formation (e.g., disappearance of nitrile peaks at ~2200 cm1^{-1}) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize over-reduction of the benzoxazole ring .
  • Temperature Control : Maintain reactions below 80°C to prevent decarboxylation of the carboxylic acid group .

Q. How does the hydroxyl group at position 4 influence the compound’s reactivity compared to methoxy or methylcarboxylate derivatives?

  • Methodological Answer :

  • Acidity : The hydroxyl group (pKa ~4.5) enhances electrophilic substitution at position 6, whereas methoxy groups (pKa ~10) direct reactivity to position 2 .
  • Hydrogen Bonding : Crystallography studies on analogs show intramolecular H-bonding between the hydroxyl and carbonyl groups, stabilizing planar conformations and reducing solubility in non-polar solvents .
  • Biological Activity : Hydroxyl derivatives exhibit stronger chelation with metal ions (e.g., Fe3+^{3+}) in enzyme inhibition assays compared to methoxy variants .

Q. What in vitro models are appropriate for studying the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant human cyclooxygenase-2 (COX-2) or tyrosinase to evaluate inhibitory activity. Include positive controls (e.g., celecoxib) and measure IC50_{50} values via spectrophotometry .
  • Confounding Variables : Control for pH-dependent solubility by pre-dissolving the compound in DMSO (≤0.1% v/v) and validate stability over 24 hours via HPLC .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., unexpected splitting in 1^1H NMR)?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR can identify rotational barriers in the benzoxazole ring causing peak splitting .
  • Tautomerism : Perform 15^{15}N NMR to detect equilibrium between oxazole and oxazoline tautomers, which alter coupling patterns .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positions and confirms intramolecular interactions .

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